molecular formula C29H26N2O7 B2886920 N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866590-00-3

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Cat. No. B2886920
CAS RN: 866590-00-3
M. Wt: 514.534
InChI Key: IVIMJYKGZQNGAI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C29H26N2O7 and its molecular weight is 514.534. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

  • A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which likely include compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide, were designed and synthesized. These compounds demonstrated significant in vitro antitumor activity across a broad spectrum of cancer cell lines, with some compounds showing selectivity towards CNS, renal, and breast cancer cell lines, as well as leukemia cell lines. Molecular docking studies suggested that these compounds could inhibit growth through the ATP binding sites of EGFR-TK and B-RAF kinase, similar to known inhibitors (Al-Suwaidan et al., 2016).

Antimicrobial Activity

  • N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which share a structural motif with the compound of interest, were synthesized and showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. This underscores the potential of such compounds for development as new antibacterial agents (Bhoi et al., 2015).

Synthesis and Evaluation for Biological Activities

  • The synthesis of novel N-(substituted benzyl)-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are structurally related compounds, highlights the diverse synthetic approaches that can be utilized to explore the biological activities of such molecules. These compounds serve as important intermediates for further chemical transformations and evaluation of biological activities (Raju, 2008).

Anti-Inflammatory Activity

  • Compounds bearing a similar core structure to this compound were synthesized and evaluated for their anti-inflammatory activity. Some derivatives exhibited significant anti-inflammatory effects, suggesting the therapeutic potential of such molecules in the treatment of inflammation-related disorders (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O7/c1-4-17-5-7-18(8-6-17)28(33)21-14-31(22-13-25(36-3)24(35-2)12-20(22)29(21)34)15-27(32)30-19-9-10-23-26(11-19)38-16-37-23/h5-14H,4,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIMJYKGZQNGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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